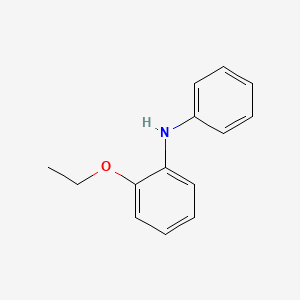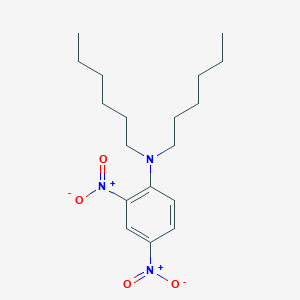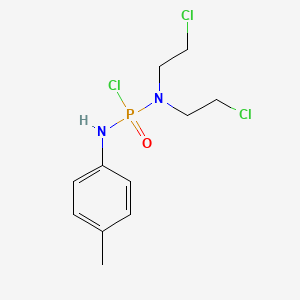
N,N-Bis(2-chloroethyl)-N'-(4-methylphenyl)phosphorodiamidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups and a 4-methylphenyl group attached to a phosphorodiamidic chloride core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride typically involves the reaction of 4-methylphenylamine with phosphorus oxychloride, followed by the addition of 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-methylphenylamine is reacted with phosphorus oxychloride in an inert solvent such as dichloromethane.
Step 2: The resulting intermediate is then treated with 2-chloroethylamine under controlled temperature and pressure conditions.
Step 3: The final product, N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride, is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield. Safety measures are also crucial to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with the reaction being carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the formation of simpler compounds such as 4-methylphenylamine and phosphoric acid derivatives.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidic derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride involves its interaction with molecular targets such as enzymes and cellular receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)phosphorodiamidic chloride: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
N,N-Bis(2-chloroethyl)-N’-(phenyl)phosphorodiamidic chloride: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53382-89-1 |
|---|---|
Formule moléculaire |
C11H16Cl3N2OP |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
N-[bis(2-chloroethyl)amino-chlorophosphoryl]-4-methylaniline |
InChI |
InChI=1S/C11H16Cl3N2OP/c1-10-2-4-11(5-3-10)15-18(14,17)16(8-6-12)9-7-13/h2-5H,6-9H2,1H3,(H,15,17) |
Clé InChI |
FCNALKWCVZMGMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


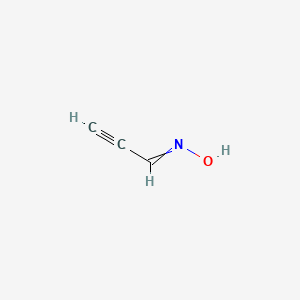

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
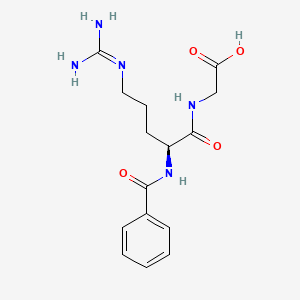
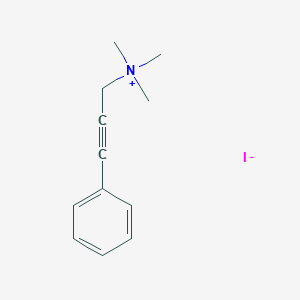

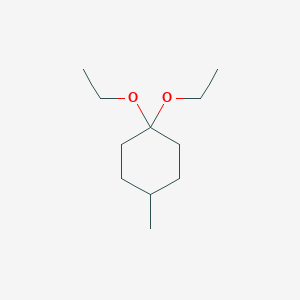
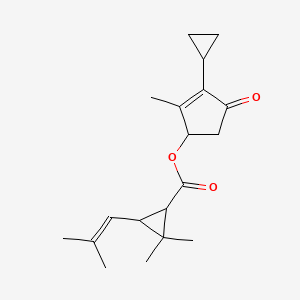
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
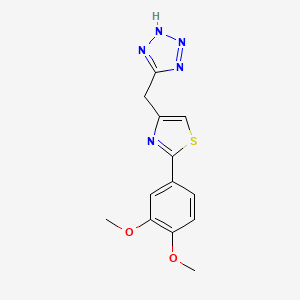
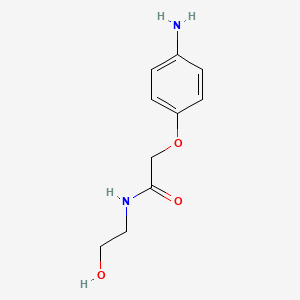
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
